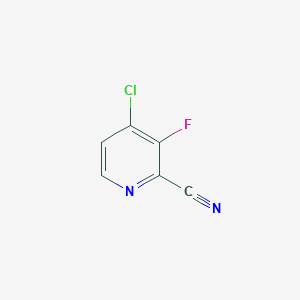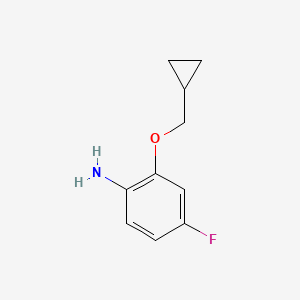
1,2,4-Oxadiazol-5-ylmethanol
Vue d'ensemble
Description
1,2,4-Oxadiazol-5-ylmethanol is a heterocyclic compound that features a five-membered ring containing one oxygen and two nitrogen atoms. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Mécanisme D'action
Target of Action
1,2,4-Oxadiazol-5-ylmethanol is a derivative of 1,2,4-oxadiazole, which has been synthesized as an anti-infective agent . The primary targets of this compound are various microorganisms, including bacteria, viruses, and parasites . These targets play a crucial role in infectious diseases, and the compound’s interaction with them can lead to their inhibition or destruction .
Mode of Action
The compound interacts with its targets by forming hydrogen bonds due to the electronegativities of nitrogen and oxygen in its structure . This interaction can lead to changes in the target’s function, inhibiting its ability to cause infection . The exact mode of action may vary depending on the specific target and the type of infection .
Biochemical Pathways
The compound affects various biochemical pathways involved in the survival and proliferation of microorganisms . For instance, it has shown significant anti-cancer activity when evaluated against human cancer cell lines . It also exhibits anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3, and antiparasitic properties . The downstream effects of these pathway alterations can include the death of the microorganism or the inhibition of its growth .
Pharmacokinetics
This stability can impact the bioavailability of the compound, potentially allowing it to remain active in the body for longer periods .
Result of Action
The result of the compound’s action is the inhibition or destruction of the target microorganism . This can lead to the alleviation of the symptoms of the infection and the recovery of the infected individual . In the case of antibacterial activity, for example, certain 1,2,4-oxadiazole derivatives have exhibited excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .
Action Environment
The action of this compound can be influenced by various environmental factors. Understanding these influences is crucial for optimizing the use of the compound in different settings .
Analyse Biochimique
Biochemical Properties
1,2,4-Oxadiazol-5-ylmethanol, like other 1,2,4-oxadiazole derivatives, has been found to interact with various enzymes, proteins, and other biomolecules. For instance, some 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani
Cellular Effects
Some 1,2,4-oxadiazole derivatives have shown significant anti-cancer activity when evaluated against human cancer cell lines . They have also demonstrated anti-inflammatory, analgesic, diabetic, immunosuppressive, antimicrobial, anti-helminthic, and antiparasitic properties .
Molecular Mechanism
1,2,4-oxadiazole derivatives are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that they may interact with biomolecules through hydrogen bonding, potentially influencing enzyme activity or gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,4-Oxadiazol-5-ylmethanol can be synthesized through several methods. One common approach involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions. This reaction typically proceeds via the formation of O-acyl amidoximes, which then undergo cyclization to form the oxadiazole ring . Another method involves the 1,3-dipolar cycloaddition of nitrile oxides with nitriles, which can be generated in situ from chloroximes .
Industrial Production Methods: Industrial production of 1,2,4-oxadiazoles often employs catalysts such as PTSA-ZnCl2, which facilitates the reaction between amidoximes and organic nitriles under mild conditions . Microwave irradiation and solvent-free conditions have also been used to enhance the efficiency and yield of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4-Oxadiazol-5-ylmethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions
Major Products: The major products formed from these reactions include various substituted oxadiazoles, which can exhibit different biological and chemical properties depending on the substituents introduced .
Applications De Recherche Scientifique
1,2,4-Oxadiazol-5-ylmethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules
Medicine: Derivatives of 1,2,4-oxadiazoles have shown promise as anti-infective agents, anticancer agents, and central nervous system (CNS) active compounds
Industry: It is used in the development of materials with specific properties, such as fluorescence and conductivity
Comparaison Avec Des Composés Similaires
- 1,2,3-Oxadiazole: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
- 1,2,5-Oxadiazole: Utilized in the development of energetic materials and explosives.
- 1,3,4-Oxadiazole: Widely studied for its applications in drug discovery and materials science .
Propriétés
IUPAC Name |
1,2,4-oxadiazol-5-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c6-1-3-4-2-5-7-3/h2,6H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQWDIZCAIOBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


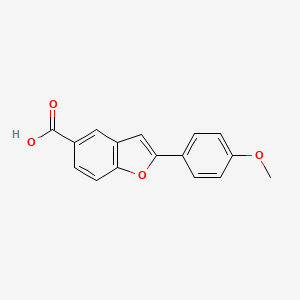
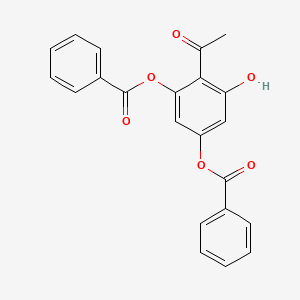
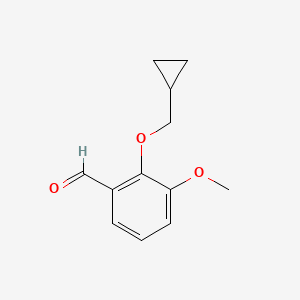
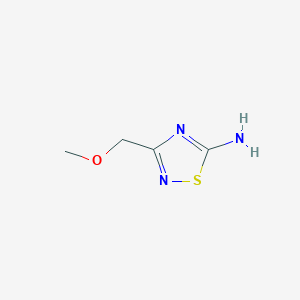
![5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3085360.png)
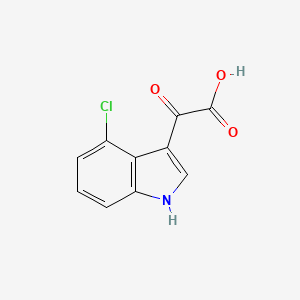
![5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene](/img/structure/B3085373.png)
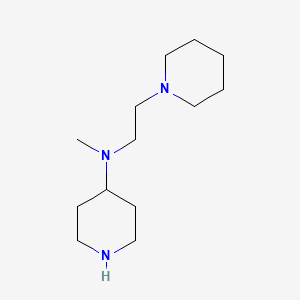
![Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate](/img/structure/B3085403.png)

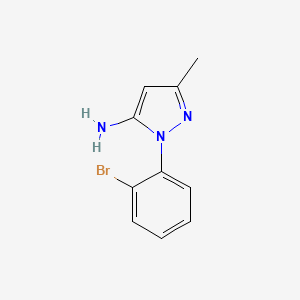
![3-(2-fluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3085425.png)
